Ranatuerin-2PRa precursor
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GLLSSFKGVAKGVAKDLAGKLLEKLKCKITG |
Origin of Product |
United States |
Biological Origin and Source Organism Taxonomy of Ranatuerin 2pra Precursor
Identification of Ranatuerin-2PRa Precursor-Producing Amphibian Species and Genera
The this compound is primarily found in frogs belonging to the Ranidae family, commonly known as true frogs. Research has identified several species within different genera as producers of ranatuerin-2 (B1576050) peptides, indicating a widespread distribution of the genetic framework necessary for the synthesis of the this compound.
The presence of ranatuerin-2 peptides, and by extension their precursors, is a notable characteristic of the genus Rana and its closely related taxa. These peptides have been identified in a significant number of North American, Chinese, and Japanese frog species. The distribution extends across several genera within the Ranidae family, highlighting the evolutionary significance of this class of antimicrobial peptides.
Key genera known to produce ranatuerin-2 peptides include:
Rana : This genus, which includes the Holarctic true frogs, pond frogs, or brown frogs, is a primary source of ranatuerin peptides. Species within this genus are found across much of Eurasia and western North America. vub.be
Lithobates : Often referred to as the North American true frogs, this genus was once considered part of Rana. Many species within Lithobates, such as the Northern leopard frog (Lithobates pipiens), are well-documented producers of ranatuerin-2 peptides. researchgate.netinaturalist.org
Odorrana : This genus of frogs, found in Asia, also possesses the biosynthetic capability to produce ranatuerin-2 peptides. For instance, the Ranatuerin-2P-RA antimicrobial peptide has been identified in the Golden crossband frog (Odorrana andersonii). scilit.com
Amolops : The Wuyi torrent frog (Amolops wuyiensis) is another species identified as a source of ranatuerin-2 peptides. ulster.ac.uk
Glandirana : Frogs within this genus, found in East Asia, are also known producers of ranatuerin-2 peptides. mdpi.com
Table 1: Amphibian Species and Genera Producing Ranatuerin-2 Peptides
| Genus | Species | Common Name | Geographic Distribution |
|---|---|---|---|
| Rana | pipiens (now Lithobates pipiens) | Northern Leopard Frog | North America nih.gov |
| Rana | sylvatica | Wood Frog | North America amphibiaweb.org |
| Rana | aurora | Northern Red-legged Frog | Pacific Coast of North America amphibiaweb.org |
| Rana | berlandieri | Rio Grande Leopard Frog | Southwestern US, Mexico, Central America amphibiaweb.org |
| Lithobates | catesbeianus | American Bullfrog | North America |
| Lithobates | heckscheri | River Frog | Southeastern US uga.edu |
| Odorrana | andersonii | Golden crossband frog | Asia scilit.com |
| Amolops | wuyiensis | Wuyi torrent frog | China ulster.ac.uk |
| Glandirana | susurra | Glandular Frog | East Asia mdpi.com |
The this compound, like other antimicrobial peptides in amphibians, is synthesized and stored in specialized granular glands within the skin. mdpi.com These glands are a crucial component of the frog's innate immune system. When the frog experiences stress or injury, these glands release their contents onto the skin surface. This secretion is a complex mixture of various bioactive compounds, including the this compound, which is then processed to release the mature, active ranatuerin-2PRa peptide. mdpi.com
The precursor molecule itself is encoded by cDNA and has a characteristic structure consisting of a signal peptide, an acidic spacer region, and the mature peptide sequence. This structure is typical for ranatuerin precursors found across different frog species.
Phylogeny and Biogeographical Distribution of this compound Biosynthetic Capabilities
The study of ranatuerin-2 peptide precursors provides a molecular tool for understanding the evolutionary relationships among frog species. The primary structures of these peptides, while showing some variability, contain conserved regions that are useful for phylogenetic analysis.
Cladistic analysis based on the primary structures of ranatuerin-2 peptides has been used to explore the phylogenetic links between amphibian species. This molecular approach has supported the division of New World frogs of the family Ranidae into the genera Lithobates and Rana. inaturalist.org The variations in the amino acid sequences of these peptides can reflect the evolutionary history and divergence of different frog lineages.
The biosynthetic capability for producing ranatuerin-2 precursors is widespread across the Holarctic region, with producing species found in North America and throughout Eurasia, including China and Japan. The distribution of the Rana genus and its relatives, which are the primary sources of these peptides, covers a vast geographical area. For example, the Northern Leopard Frog (Lithobates pipiens) is found across a large portion of North America, while various Odorrana and Glandirana species are distributed throughout East Asia. This broad distribution suggests that the genetic foundation for ranatuerin-2 production is an ancient and conserved trait within the Ranidae family.
Environmental and Ecological Factors Influencing this compound Production
The production of the this compound is not static but is influenced by a variety of environmental and ecological factors. These factors can modulate the synthesis and secretion of antimicrobial peptides as part of the frog's adaptive response to its surroundings.
Pathogens: One of the most significant drivers of antimicrobial peptide production is the presence of pathogens. The pathogenic chytrid fungus Batrachochytrium dendrobatidis (Bd), which has been responsible for amphibian population declines worldwide, is a potent stimulus for the production of skin peptides. Studies have shown that exposure to Bd can influence the quantity and composition of antimicrobial peptides secreted by frogs. However, infection with Bd can also impair the ability of frogs to produce and secrete these crucial defense molecules, particularly at colder temperatures. researchgate.net
Temperature: Temperature plays a critical role in the physiology of amphibians, including their immune responses. Research on the wood frog (Rana sylvatica) has demonstrated that environmental temperature can induce the synthesis of antimicrobial peptides. For instance, a brevinin-1 (B586460) family peptide was found in high concentrations in frogs maintained at 30°C, while it was undetectable in those kept at colder temperatures. creighton.edubiologists.com This suggests that warmer environments, which are more conducive to microbial growth, may trigger an upregulation of peptide production as a defensive measure.
Chemical Pollutants: Exposure to environmental contaminants, such as pesticides, can alter the chemical defenses of amphibians. For example, the pesticide carbaryl (B1668338) has been shown to reduce the skin peptide defenses in the foothill yellow-legged frog (Rana boylii). nih.gov Such chemical stressors can potentially compromise the frog's ability to produce and secrete adequate amounts of precursors like Ranatuerin-2PRa, thereby increasing their susceptibility to pathogens.
UV Radiation: Amphibian skin is exposed to solar radiation, including ultraviolet (UV) rays, which can cause oxidative stress. Skin peptides are believed to play a role in protecting the skin from such environmental insults. nih.gov It is plausible that increased exposure to UV radiation could influence the production of a range of skin peptides, including ranatuerins, as a protective mechanism.
Table 2: Environmental and Ecological Factors Influencing Antimicrobial Peptide Production in Amphibians
| Factor | Observed Effect | Affected Species (Example) |
|---|---|---|
| Pathogen Exposure (e.g., Batrachochytrium dendrobatidis) | Can stimulate peptide production but infection can also impair synthesis and secretion. researchgate.net | General (observed in multiple species) |
| Temperature | Warmer temperatures can induce synthesis of antimicrobial peptides. creighton.edubiologists.com | Rana sylvatica creighton.edubiologists.com |
| Chemical Pollutants (e.g., pesticides) | Can reduce skin peptide defenses. nih.gov | Rana boylii nih.gov |
| UV Radiation | Potential role in protection against oxidative stress, may influence peptide production. nih.gov | General (hypothesized role) |
Advanced Methodologies for Isolation and Purification of Ranatuerin 2pra Precursor
Chromatographic Fractionation Techniques for Ranatuerin-2PRa Precursor Enrichment
Chromatography is a cornerstone of protein and peptide purification, enabling separation based on characteristics such as size, charge, and hydrophobicity. For the this compound, a sequential chromatographic approach is essential for effective enrichment.
High-Performance Liquid Chromatography (HPLC) is a critical tool for the high-resolution separation of peptides and proteins. hplc.eu Reverse-Phase HPLC (RP-HPLC) is the most common mode used for this purpose, separating molecules based on their hydrophobicity. harvardapparatus.com
In the context of the this compound, an initial purification step would likely involve capturing the precursor from a crude lysate. The sample would then be injected into an RP-HPLC system. The stationary phase typically consists of silica (B1680970) particles chemically modified with hydrophobic alkyl chains (e.g., C8 or C18), while the mobile phase is a mixture of an aqueous solvent (often containing an ion-pairing agent like trifluoroacetic acid, TFA) and an organic solvent like acetonitrile. hplc.euharvardapparatus.com
The separation mechanism involves the reversible adsorption of the precursor onto the hydrophobic stationary phase. Elution is achieved by applying a gradient of increasing organic solvent concentration, which disrupts the hydrophobic interactions. harvardapparatus.com Peptides and proteins are eluted in order of increasing hydrophobicity. Given that precursor peptides contain additional sequences not present in the mature peptide, their retention behavior will differ significantly, allowing for separation. The high resolving power of RP-HPLC can separate isoforms or precursors that differ by even a single amino acid. hplc.eu
Table 1: Typical RP-HPLC Parameters for Peptide Precursor Purification
| Parameter | Description | Typical Value |
|---|---|---|
| Column | Stationary phase providing the hydrophobic surface. Pore size is critical for large molecules. | Vydac C18, 300Å pore size, 5 µm particle size |
| Mobile Phase A | Aqueous solvent, often with an ion-pairing agent to improve peak shape. | 0.1% Trifluoroacetic Acid (TFA) in water |
| Mobile Phase B | Organic solvent used to elute the sample. | 0.1% Trifluoroacetic Acid (TFA) in acetonitrile |
| Gradient | Programmed change in the concentration of Mobile Phase B to elute bound molecules. | Linear gradient, e.g., 5% to 65% B over 60 minutes |
| Flow Rate | The speed at which the mobile phase moves through the column. | 1.0 mL/min for a 4.6 mm ID analytical column |
| Detection | Method for observing the eluted molecules. | UV absorbance at 214 nm and 280 nm |
Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius, or size in solution. This technique is particularly useful as an initial purification step to separate the this compound from smaller (e.g., mature peptides, salts) and significantly larger (e.g., large cellular proteins) contaminants. The sample is passed through a column packed with a porous resin. Larger molecules that cannot enter the pores elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. SEC is performed under isocratic conditions, meaning the mobile phase composition does not change, which helps preserve the protein's native conformation.
Affinity-Based Separations offer very high selectivity and are ideal for purifying recombinantly produced precursor proteins. This strategy involves engineering a specific "tag" (e.g., a polyhistidine-tag or His-tag) onto the N- or C-terminus of the this compound. The crude lysate containing the tagged precursor is then passed through a column containing a resin with a high affinity for the tag (e.g., Nickel-NTA resin for a His-tag). The tagged precursor binds tightly to the resin while most other proteins wash through. The purified precursor is then eluted by changing the buffer conditions, for instance, by adding a high concentration of imidazole (B134444) to compete with the His-tag for binding to the nickel resin.
Non-Chromatographic Separation Strategies for this compound
While chromatographic methods provide high resolution, non-chromatographic techniques can be valuable for initial sample preparation and enrichment. One such method is precipitation . By altering the solvent conditions, such as by adding ammonium (B1175870) sulfate (B86663) or an organic solvent like trichloroacetic acid (TCA), the solubility of proteins can be selectively reduced, causing them to precipitate out of solution. This allows for a bulk separation of proteins from other cellular components. Different proteins precipitate at different concentrations, allowing for a crude fractionation of the this compound before more refined chromatographic steps. Another technique is electrophoresis , such as preparative polyacrylamide gel electrophoresis (PAGE), which separates proteins based on their size and charge, although this is more commonly used for analytical purposes.
Purity Assessment and Quantitative Analytical Methodologies for this compound
Assessing the purity of the isolated this compound is a critical final step.
Analytical RP-HPLC is a primary method for determining purity. A small aliquot of the purified fraction is injected into an HPLC system, typically using a shallower gradient than that used for preparative purification. harvardapparatus.com The resulting chromatogram shows peaks corresponding to the different components in the sample. A pure sample of the this compound should ideally yield a single, sharp, symmetrical peak. hplc.euharvardapparatus.com Purity is often quantified by integrating the area of the target peak and expressing it as a percentage of the total area of all peaks detected.
Mass Spectrometry (MS) is an indispensable tool for confirming the identity and integrity of the purified precursor. Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) or Electrospray Ionization (ESI-MS) can provide a highly accurate molecular weight of the purified molecule. This experimental mass can be compared to the theoretical mass calculated from the amino acid sequence of the this compound. A match provides strong evidence that the correct molecule has been isolated. Furthermore, tandem mass spectrometry (MS/MS) can be used to sequence fragments of the precursor, definitively confirming its identity.
Table 2: Compound Names Mentioned
| Compound Name | Abbreviation |
|---|---|
| Acetonitrile | - |
| Imidazole | - |
| Nickel | Ni |
| Trifluoroacetic Acid | TFA |
Sophisticated Structural Elucidation of Ranatuerin 2pra Precursor and Biosynthetic Intermediates
Advanced Spectroscopic Techniques for Ranatuerin-2PRa Precursor Structural Determination
A combination of powerful spectroscopic techniques is essential to decode the structural intricacies of the this compound, from its linear amino acid sequence to its folded conformation in various environments.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the high-resolution three-dimensional structure of peptides and proteins in solution, mimicking their native physiological state. researchgate.netnih.gov For the this compound, a suite of multi-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), would be employed. These experiments allow for the assignment of proton resonances to specific amino acid residues within the precursor sequence.
NOESY data is particularly crucial as it provides distance constraints between protons that are close in space (typically < 5 Å), which forms the basis for calculating the precursor's tertiary structure. nih.gov The analysis of chemical shifts and coupling constants can reveal the presence and location of secondary structure elements like α-helices and β-sheets. nih.gov For ranatuerin precursors, NMR studies often reveal a largely α-helical conformation, especially for the mature peptide domain, when in the presence of membrane-mimetic environments such as detergent micelles (e.g., SDS, DPC) or organic solvents like trifluoroethanol (TFE). researchgate.netnih.gov
Table 1: Representative NMR Observables for Secondary Structure Identification in this compound
| NMR Parameter | α-Helix | Random Coil |
|---|---|---|
| ¹Hα Chemical Shift | Upfield shifted (lower ppm) | Intermediate ppm values |
| ³JHNα Coupling Constant | Typically < 6 Hz | ~6-8 Hz |
| NOE Connectivity | Strong dNN(i, i+1) | Weak or absent dNN(i, i+1) |
This table presents typical values and patterns used to assign secondary structures from NMR data.
High-Resolution Mass Spectrometry (HRMS) provides exceptionally accurate mass measurements of the intact this compound, which allows for the confirmation of its elemental composition. mdpi.com However, the true power for sequence elucidation lies in tandem mass spectrometry (MS/MS). In a typical top-down MS/MS experiment, the ionized precursor molecule is isolated and fragmented within the mass spectrometer. mdpi.com
Fragmentation methods like Collision-Induced Dissociation (CID) and Higher-Energy C-trap Dissociation (HCD) primarily cleave the peptide backbone, generating a series of b- and y-type ions. mdpi.com The mass differences between consecutive ions in the resulting spectrum correspond to the mass of a specific amino acid residue, allowing for the de novo sequencing of the peptide. researchgate.net This technique is indispensable for verifying the amino acid sequence predicted from cDNA cloning and for identifying any post-translational modifications (PTMs), such as disulfide bridges, which are critical for the structure of the "Rana box" motif. mdpi.commdpi.com
Table 2: Application of Mass Spectrometry Techniques for this compound Analysis
| Technique | Primary Application | Information Obtained |
|---|---|---|
| HRMS (e.g., Orbitrap, FT-ICR) | Intact Mass Analysis | Verification of elemental composition and molecular weight. |
| Tandem MS (MS/MS) | De novo Sequencing | Complete amino acid sequence determination. |
This interactive table summarizes the key roles of different mass spectrometry methods in precursor characterization.
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to assess the secondary structure content of peptides and proteins. mdpi.comspringernature.com By measuring the differential absorption of left and right circularly polarized light, CD provides a spectral signature characteristic of different secondary structures. mdpi.com For the this compound, CD would be used to monitor its conformation under various conditions.
In an aqueous buffer, the precursor may exhibit a spectrum indicative of a random coil or disordered structure. nih.gov However, upon introduction of a membrane-mimetic solvent like TFE or lipid vesicles, a significant conformational change is often observed. nih.govmdpi.com The development of a CD spectrum with distinct negative bands around 208 nm and 222 nm is a hallmark of α-helix formation, a common feature for the bioactive domain of ranatuerin peptides. mdpi.comnih.gov This technique is invaluable for studying the folding of the precursor upon interaction with environments that simulate the target bacterial membrane. portlandpress.com
Stereochemical Assignment Methodologies for Chiral Centers in this compound
While proteins are ribosomally synthesized using L-amino acids, some frog skin peptides are known to contain D-amino acids, which are incorporated post-translationally. nih.govresearchgate.net The presence of a D-amino acid can dramatically alter a peptide's structure and biological activity. Therefore, determining the stereochemistry of each chiral center in the this compound is a critical, albeit challenging, step.
Methodologies for stereochemical assignment often involve the complete hydrolysis of the peptide, followed by chiral gas chromatography-mass spectrometry (GC-MS) or derivatization with a chiral reagent (e.g., Marfey's reagent) and subsequent analysis by liquid chromatography-mass spectrometry (LC-MS). nih.gov These methods can quantify the presence of D-amino acids. To localize the specific position of a D-amino acid within the sequence, researchers may employ controlled enzymatic digestion with stereospecific proteases. For example, enzymes that only cleave after L-residues will be blocked by the presence of a D-residue, allowing for its position to be pinpointed through mass spectrometry analysis of the resulting fragments. nih.gov
Computational Chemistry Approaches in this compound Structure Prediction and Verification
Computational chemistry provides powerful tools to supplement and guide experimental structural elucidation. acs.orgnih.gov Ab initio modeling and homology modeling can be used to generate predictive three-dimensional structures of the this compound. researchgate.net Given the conserved nature of amphibian antimicrobial peptide precursors, homology modeling, using the known structure of a related precursor as a template, can yield a reliable initial model. nih.gov
Molecular dynamics (MD) simulations can then be used to refine this model and explore the precursor's conformational dynamics in different environments, such as in water or embedded in a lipid bilayer. researchgate.net These simulations can provide insights into the stability of secondary structure elements, the flexibility of different regions of the peptide chain, and the energetic favorability of its interaction with model membranes. acs.org The predicted structures can be validated by comparing them with experimental data from NMR or CD spectroscopy. nih.gov
Characterization of the Conserved "Rana Box" Motif and Alpha-Helical Domains
Ranatuerin-2 (B1576050) peptides are characterized by two key structural features: an N-terminal α-helical domain and a C-terminal cyclic motif known as the "Rana box". mdpi.comresearchgate.net The precursor polypeptide contains the sequence for both of these domains. The "Rana box" is a highly conserved feature among many antimicrobial peptides from Ranidae frogs and typically consists of a heptapeptide (B1575542) loop formed by a disulfide bond between two cysteine residues. mdpi.comnih.govnih.gov
The characterization of this motif within the precursor involves confirming the disulfide linkage via mass spectrometry, often by comparing the masses of the peptide before and after reduction of the disulfide bond. mdpi.com NMR analysis helps to define the precise conformation of the loop. nih.gov The N-terminal region of the mature peptide sequence within the precursor is predicted to form an amphipathic α-helix. portlandpress.comnih.gov This is confirmed experimentally using CD and NMR spectroscopy in membrane-mimetic environments. researchgate.netnih.gov This amphipathic nature, with distinct hydrophobic and hydrophilic faces, is critical for the antimicrobial activity of the final processed peptide, as it facilitates interaction with and disruption of bacterial membranes. nih.gov
Table 3: List of Compounds
| Compound Name |
|---|
| This compound |
| Ranatuerin-2PRa |
| Sodium dodecyl sulfate (B86663) (SDS) |
| Dodecylphosphocholine (DPC) |
| Trifluoroethanol (TFE) |
Elucidation of the Biosynthetic Pathway and Post Translational Modifications of Ranatuerin 2pra Precursor
Molecular Cloning and Sequencing of Ranatuerin-2PRa Precursor Encoding cDNAs
The primary structure of the this compound has been elucidated through molecular cloning techniques. A full-length cDNA encoding a ranatuerin-2 (B1576050) precursor, ranatuerin-2Pb, was successfully cloned from a cDNA library derived from the skin secretion of the frog Rana pipiens nih.gov. This approach allows for the deduction of the full amino acid sequence of the precursor protein, providing critical insights into its structural organization and the subsequent processing events required to release the mature peptide nih.gov. The nucleotide sequence for the ranatuerin-2Pb precursor has been deposited in the GenBank Nucleotide Sequence Database nih.gov.
Analysis of the cloned cDNA sequences reveals that ranatuerin-2 precursors possess a typical preproprotein architecture. This structure consists of three main domains: a signal peptide, an acidic spacer region, and the sequence of the mature peptide nih.govresearchgate.net.
Signal Peptide: The N-terminus of the precursor contains a putative signal peptide sequence nih.gov. In the case of the ranatuerin-2Pb precursor from Rana pipiens, this region consists of 22 amino acid residues nih.gov. This hydrophobic sequence directs the nascent polypeptide into the secretory pathway.
Spacer Regions: Following the signal peptide, there is typically an acidic spacer peptide region nih.govresearchgate.net. This domain separates the signal peptide from the mature peptide sequence and is removed during post-translational processing.
| Precursor Domain | Typical Location | Function | Example Length (Ranatuerin-2Pb) |
| Signal Peptide | N-terminus | Directs protein to the secretory pathway | 22 amino acids nih.gov |
| Acidic Spacer | Between signal and mature peptide | Separates functional domains for processing | Variable nih.govresearchgate.net |
| Mature Peptide | C-terminal to spacer | The final, biologically active product | 34 amino acids nih.gov |
The release of the mature ranatuerin peptide from its precursor is dependent on cleavage at specific processing sites by a class of enzymes known as proprotein convertases (PCs) nih.gov. These enzymes recognize and cleave precursor proteins at motifs containing basic amino acid residues, such as arginine (R) and lysine (B10760008) (K) nih.gov. The cloned cDNA for the ranatuerin-2Pb precursor revealed a classical -KR- propeptide convertase processing site located immediately upstream of the mature peptide sequence nih.gov. This dibasic site is a clear indicator of the cleavage point for enzymatic processing within the secretory pathway nih.govnih.gov.
Mechanistic Enzymology of this compound Processing Enzymes
The transformation of the this compound into the mature peptide involves precise enzymatic reactions. These reactions include proteolytic cleavage to excise the peptide from the precursor chain and the formation of specific intramolecular bonds that define its final three-dimensional structure.
The liberation of Ranatuerin-2PRa is an example of limited proteolysis, a process where proteases cleave specific peptide bonds in a substrate nih.gov. The specificity of this cleavage is crucial for generating the active protein nih.gov. In this case, proprotein convertases within the cell's secretory pathway recognize the -KR- site on the precursor protein nih.govnih.gov. This recognition leads to the precise proteolytic cleavage that separates the mature peptide sequence from the N-terminal signal and spacer regions nih.gov. The defining characteristic of these proteases is their specificity, which dictates the selection of their cleavage substrates nih.gov.
A distinctive feature of ranatuerin-2 peptides is the presence of a C-terminal cyclic domain known as the "Rana box" nih.govmdpi.com. This structure is formed by an intramolecular disulfide bond between two cysteine residues located near the C-terminus of the peptide nih.gov. The function of this disulfide bond is believed to be the stable constraint of the C-terminal helical loop's fold mdpi.com. While the precise enzymatic machinery responsible for this cyclization in vivo is part of the cell's general protein folding and modification pathways, synthetic studies have shown that the disulfide bond can be formed through air-oxidation, a process that can be replicated in vitro mdpi.com.
Post-translational modifications (PTMs) refer to the modification of amino acid side chains after protein biosynthesis and are crucial for regulating protein structure and function nih.gov. For ranatuerin-2 precursors, the primary and most well-characterized PTMs are the proteolytic cleavage at the propeptide convertase site and the formation of the intramolecular disulfide bond creating the "Rana box" nih.govresearchgate.net. While hundreds of different types of PTMs exist, affecting many aspects of protein function, the available research on Ranatuerin-2PRa precursors focuses specifically on these two critical maturation steps nih.gov.
Precursor Incorporation Studies and Isotopic Labeling in Ranatuerin-2PRa Biosynthesis
The direct elucidation of the biosynthetic pathway of the this compound through precursor incorporation and isotopic labeling studies has not been extensively documented in publicly available research. However, the general principles of these techniques, widely applied in the study of protein and peptide biosynthesis, provide a foundational understanding of how such investigations would proceed.
Isotopic labeling involves the use of stable isotopes, such as ¹³C, ¹⁵N, and ²H, to tag precursor molecules. These labeled precursors are then introduced into the biological system—in this case, the skin of the frog species that produces ranatuerin-2PRa. As the organism synthesizes the precursor peptide, these isotopes are incorporated into its structure. The labeled precursor can then be isolated and analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry to trace the metabolic pathways and identify the origins of specific atoms within the molecule.
Precursor incorporation studies would involve supplying the frog's skin with labeled amino acids, the fundamental building blocks of the peptide. By tracking which labeled amino acids are incorporated into the this compound sequence, researchers can confirm the primary amino acid sequence and study the kinetics of its synthesis.
Table 1: Commonly Used Isotopes and Their Application in Biosynthetic Studies
| Isotope | Application in Peptide Biosynthesis Studies | Analytical Technique |
| ¹³C | Tracing the carbon skeleton of amino acid precursors. | NMR Spectroscopy, Mass Spectrometry |
| ¹⁵N | Labeling the peptide backbone and specific amino acid side chains. | NMR Spectroscopy, Mass Spectrometry |
| ²H (Deuterium) | Simplifying NMR spectra of larger proteins and peptides. | NMR Spectroscopy |
While specific data for the this compound is not available, these established methodologies are crucial for detailing the precise biosynthetic steps and enzymatic processes involved in its formation within the amphibian skin.
Regulatory Mechanisms of this compound Gene Expression and Production
The regulation of gene expression for antimicrobial peptides (AMPs) in amphibians, including those of the ranatuerin family, is a complex process influenced by developmental stages and environmental stimuli. Studies on related ranatuerin-2 precursors in other frog species provide insights into the potential regulatory mechanisms governing this compound production.
Research on the mountain brown frog, Rana ornativentris, has shown that the expression of genes encoding ranatuerin-2 precursors is developmentally regulated. The mRNA levels for these precursors are detectable at later stages of metamorphosis, peaking at the metamorphic climax nih.gov. This suggests a correlation between the production of these defense peptides and the significant physiological changes occurring during the transition from an aquatic to a terrestrial lifestyle, where the frog encounters a different microbial environment.
Furthermore, the expression of AMP genes in amphibians is known to be inducible by microbial challenge. While direct evidence for the this compound is pending, studies on other amphibian AMPs have identified promoter regions containing binding sites for transcription factors such as NF-κB. This family of transcription factors plays a key role in the innate immune response across many vertebrate species. It is plausible that the gene encoding the this compound is also under the control of such immune-responsive regulatory elements, allowing for an upregulation of its expression in response to pathogenic threats.
The tissue-specific expression is another layer of regulation. In adult Rana ornativentris, transcripts for ranatuerin-2 precursors have been detected at low levels in the small intestine and skeletal muscle, in addition to the skin nih.gov. This differential expression points towards a multifaceted role for these peptides beyond just skin defense.
Table 2: Potential Regulatory Factors for this compound Gene Expression
| Regulatory Factor | Potential Role | Supporting Evidence (from related peptides) |
| Developmental Stage | Upregulation during metamorphosis. | Increased mRNA levels of ranatuerin-2 precursors at metamorphic climax in Rana ornativentris nih.gov. |
| Microbial Challenge | Induction of gene expression upon exposure to pathogens. | Presence of NF-κB binding sites in the promoter regions of other amphibian AMP genes. |
| Tissue-Specific Factors | Confining or modulating expression in specific tissues like skin, intestine, and muscle. | Detection of ranatuerin-2 precursor transcripts in various tissues of adult Rana ornativentris nih.gov. |
Genetic Engineering and Heterologous Expression Systems for this compound Biosynthesis
The production of the this compound through genetic engineering and heterologous expression systems offers a promising alternative to isolation from natural sources, which can be challenging and yield low quantities. While specific reports on the heterologous expression of the this compound are scarce, the methodologies developed for other AMPs provide a clear roadmap for its potential production in microbial or other host systems.
Escherichia coli is a commonly used host for the heterologous expression of peptides due to its rapid growth, well-understood genetics, and the availability of numerous expression vectors. For the expression of a cytotoxic peptide like ranatuerin, it is often necessary to produce it as a non-toxic fusion protein. This involves genetically fusing the precursor sequence to a larger, soluble protein partner. This fusion strategy can protect the host cell from the antimicrobial activity of the peptide and also aid in purification. Following expression and purification, the this compound can be cleaved from the fusion partner using specific proteases.
Another challenge in producing ranatuerin-2 peptides is the formation of the C-terminal disulfide bond that creates the characteristic "Rana box" cyclic domain. This post-translational modification may not be efficiently performed in the reducing environment of the E. coli cytoplasm. Strategies to overcome this include expressing the peptide in the periplasm of E. coli, which is a more oxidizing environment, or using engineered strains with modified cytoplasmic redox potentials. Alternatively, the disulfide bond can be formed in vitro after purification of the linear peptide.
Yeast species such as Pichia pastoris are also attractive expression hosts. As eukaryotes, they possess more complex post-translational modification machinery than bacteria, which could be advantageous for the correct folding and processing of the this compound.
The chemical synthesis of peptides is another viable approach. Solid-phase peptide synthesis allows for the direct production of the mature ranatuerin-2PRa peptide, bypassing the need for a biological expression system and the complexities of post-translational modifications nih.gov.
Table 3: Comparison of Potential Heterologous Expression Systems for this compound
| Expression System | Advantages | Challenges |
| Escherichia coli | Rapid growth, low cost, well-established protocols. | Potential for inclusion body formation, lack of complex post-translational modifications, potential toxicity of the peptide to the host. |
| Pichia pastoris | Eukaryotic system, capable of some post-translational modifications, high-density cell culture. | Slower growth than E. coli, different codon usage bias. |
| Chemical Synthesis | Direct production of the mature peptide, allows for incorporation of unnatural amino acids. | Higher cost for large-scale production, limitations on peptide length. |
Molecular and Cellular Biological Activities of Ranatuerin 2pra Precursor
Target Identification and Receptor Binding Studies of Ranatuerin-2PRa Precursor Analogues
The direct molecular targets and specific receptor binding mechanisms of this compound analogues are not yet fully elucidated in the scientific literature. Research has predominantly centered on the structure-activity relationships of these peptides, where analogues are synthesized to understand how structural modifications influence their biological effects, rather than identifying a distinct receptor.
Analogues of the this compound are typically generated through methods such as solid-phase peptide synthesis. nih.govmdpi.com Modifications often involve truncating the peptide sequence or substituting specific amino acid residues. For instance, in a study of the related peptide ranatuerin-2Pb, analogues were created by removing the C-terminal dipeptide (RPa) and by truncating the peptide to its N-terminal 16 amino acids with C-terminal amidation (RPb). nih.gov Similarly, for ranatuerin-2-AW (R2AW), analogues were designed with serine substitutions, deletions of the "Rana box" cyclic domain, and substitutions to enhance cationicity and hydrophobicity. mdpi.comqub.ac.uk
While a specific receptor has not been identified, it has been hypothesized that ranatuerin peptides may interact with components of the cell surface. For Ranatuerin-2PLx, one possibility raised is that it could bind to cell-surface death receptors like CD95, DR4, and DR5, acting as a pro-apoptotic ligand to trigger intracellular signaling cascades. nih.gov However, this remains a speculative mechanism that requires experimental validation. The primary mode of action is generally considered to be a non-specific interaction with the cell membrane, driven by the peptide's physicochemical properties. nih.gov
Table 1: Examples of Synthesized this compound Analogues and their Modifications
| Parent Peptide | Analogue | Modification | Reference |
| Ranatuerin-2Pb | RPa | Deletion of C-terminal 'RT' | nih.gov |
| Ranatuerin-2Pb | RPb | Truncation to 18 C-terminal amino acids with amidation | nih.gov |
| Ranatuerin-2-AW | [Ser23,29]R2AW | Substitution of Cys with Ser, removing disulfide bridge | mdpi.com |
| Ranatuerin-2-AW | [Lys4,19, Leu20]R2AW(1-22)-NH2 | Amino acid substitutions and C-terminal truncation with amidation | mdpi.com |
| Ranatuerin-2PLx | R2PLx-22 | Deletion of the 'rana box' | nih.gov |
Mechanistic Investigations of Membrane Interaction and Disruption
The interaction with and subsequent disruption of cell membranes is a key aspect of the biological activity of this compound analogues.
Biophysical Characterization of Peptide-Membrane Interactions (e.g., Circular Dichroism, Fluorescence Spectroscopy)
Circular dichroism (CD) spectroscopy has been employed to study the secondary structure of ranatuerin peptides in different environments. These studies reveal that ranatuerin peptides, such as ranatuerin-2Pb and Ranatuerin-2PLx, tend to adopt an α-helical conformation in membrane-mimicking environments, like in the presence of trifluoroethanol (TFE) or lipid vesicles. nih.gov The α-helical structure is thought to be important for the peptide's ability to interact with and disrupt cell membranes. The removal of the "Rana box" from Ranatuerin-2PLx was shown to reduce the amount of helical conformation, which correlated with a decrease in its biological activity. nih.gov
While fluorescence spectroscopy is a powerful tool for investigating peptide-membrane interactions, specific studies utilizing techniques such as Förster resonance energy transfer (FRET) to detail the binding and insertion of this compound analogues into lipid bilayers are not extensively available in the current literature. However, membrane permeabilization assays often use fluorescent dyes to monitor membrane integrity.
Cell Lysis and Permeabilization Mechanisms
This compound analogues have been shown to induce cell lysis and permeabilization in both bacterial and cancer cells. The proposed mechanism generally involves an initial electrostatic interaction between the cationic peptide and the negatively charged components of the target cell membrane, such as phosphatidylserine (B164497) in cancer cells or teichoic acids and lipopolysaccharides in bacteria. nih.gov
Following this initial binding, the peptides are thought to disrupt the membrane, leading to increased permeability and cell death. This has been demonstrated through lactate (B86563) dehydrogenase (LDH) release assays, which measure membrane damage. For example, ranatuerin-2Pb was shown to cause LDH release from NCI-H157 lung cancer cells. nih.gov However, its truncated analogue, RPb, exhibited negligible LDH leakage, suggesting a different, possibly non-membranolytic, anticancer mechanism for this particular analogue. nih.gov
Time-kill kinetics studies have shown that ranatuerin peptides can rapidly kill bacteria. Ranatuerin-2Pb and its analogues were able to kill Staphylococcus aureus within minutes at concentrations four times their minimum inhibitory concentration (MIC). nih.gov This rapid killing is consistent with a mechanism that involves membrane disruption. The membrane permeabilization of bacteria by ranatuerin peptides has also been confirmed using fluorescent dyes like SYTOX Green, which can only enter cells with compromised membranes.
The mode of membrane disruption is often described by models such as the "barrel-stave" or "carpet" model, where the peptides either form pores in the membrane or cause a detergent-like disruption of the lipid bilayer. researchgate.net
Intracellular Signaling Pathway Modulation by this compound (e.g., Apoptosis Induction, Caspase Activation)
In addition to direct membrane disruption, this compound analogues have been found to induce programmed cell death, or apoptosis, in cancer cells. This indicates that these peptides can modulate intracellular signaling pathways.
The induction of apoptosis by Ranatuerin-2PLx in prostate cancer cells (PC-3) has been demonstrated through Annexin V-FITC/propidium iodide staining, which identifies apoptotic cells. nih.gov Early signs of apoptosis were observed within 6 hours of treatment. nih.gov
A key event in the apoptotic cascade is the activation of caspases, a family of proteases that execute cell death. Studies have shown that Ranatuerin-2PLx treatment leads to the activation of caspase-3 in PC-3 cells, which was observed concurrently with the early signs of apoptosis. nih.gov The activation of caspase-3 suggests that Ranatuerin-2PLx triggers an intrinsic or extrinsic apoptotic pathway. The precise upstream events leading to caspase-3 activation by ranatuerin peptides are still under investigation.
Enzyme Inhibition and Activation Mechanisms of this compound
There is currently no scientific evidence available from the searched literature to suggest that the this compound or its analogues directly inhibit or activate specific enzymes as a primary mechanism of action. The research to date has focused on their antimicrobial and anticancer properties, which are primarily attributed to membrane disruption and the induction of apoptosis.
In Vitro and Ex Vivo Pharmacological Profiling
The pharmacological activities of this compound analogues have been primarily characterized through in vitro studies. There is a lack of ex vivo pharmacological profiling in the available literature.
In vitro studies have demonstrated the broad-spectrum antimicrobial activity of ranatuerin peptides against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), as well as the fungus Candida albicans. nih.govnih.gov The minimum inhibitory concentrations (MICs) for these peptides vary depending on the specific analogue and the target microorganism.
Furthermore, ranatuerin analogues have shown significant antiproliferative activity against a range of human cancer cell lines. For example, Ranatuerin-2PLx was effective against prostate (PC-3), lung (NCI-H157), breast (MCF-7), and brain (U251MG) cancer cells, with IC50 values in the micromolar range. nih.gov Ranatuerin-2Pb also demonstrated potent activity against several cancer cell lines. nih.gov
Some in vivo data from a Galleria mellonella (waxworm) model has shown that ranatuerin analogues like RPb can decrease the mortality of larvae infected with MRSA, indicating their potential therapeutic efficacy. nih.gov Another related peptide, Rana-2PN, has demonstrated anti-inflammatory properties in a mouse model of carrageenan-induced inflammation. nih.gov
Table 2: In Vitro Anticancer Activity of Ranatuerin-2PLx
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PC-3 | Prostate Cancer | 5.79 | nih.gov |
| NCI-H157 | Lung Cancer | 10.33 | nih.gov |
| MCF-7 | Breast Cancer | 20.19 | nih.gov |
| U251MG | Glioblastoma | 11.56 | nih.gov |
| HepG2 | Liver Cancer | 18.61 | nih.gov |
Table 3: In Vitro Antimicrobial Activity of Ranatuerin-2Pb and its Analogues
| Peptide | S. aureus MIC (µM) | E. coli MIC (µM) | C. albicans MIC (µM) | MRSA MIC (µM) | Reference |
| Ranatuerin-2Pb | 4 | 8 | 8 | 8 | nih.gov |
| RPa | 32 | 64 | >128 | >128 | nih.gov |
| RPb | 8 | 16 | 16 | 16 | nih.gov |
Information on "this compound" is not available in the public domain.
Despite a comprehensive search of scientific literature and biological databases, no specific information could be found regarding the chemical compound “this compound.” The search included targeted queries for its molecular and cellular biological activities, including antimicrobial and anti-cancer properties.
Variations of the name, such as "Ranatuerin-2P-RA," were identified. A UniProt entry (D2K8H4) exists for a "Ranatuerin-2P-RA antimicrobial peptide" from the Golden crossband frog (Odorrana andersonii). However, this entry is unreviewed and indicates that the evidence for the protein is at the transcript level, meaning the mature peptide and its precursor have been predicted from genetic sequence data but have not been isolated or characterized functionally. The associated publication, which could contain experimental data, was not accessible.
Another research paper mentions "ranatuerin-2P-RA" in a comparative sequence alignment but does not provide any experimental data on its biological activity. All other search results pertained to different, albeit related, ranatuerin peptides, such as Ranatuerin-2PLx and Ranatuerin-2Pb. Due to the strict requirement to focus solely on the "this compound," information from these related compounds cannot be used.
Therefore, as no scientific data on the antimicrobial or anti-cancer activities of the "this compound" could be located, the requested article cannot be generated.
Ecological and Evolutionary Significance of Ranatuerin 2pra Precursor
Role of Ranatuerin-2PRa Precursor in Amphibian Innate Immune Defense
Amphibian skin is a vital organ for respiration, hydration, and defense, constantly exposed to a myriad of pathogens in aquatic and terrestrial environments. nih.govnih.gov The this compound is central to the chemical defense arsenal (B13267) that constitutes the amphibian's innate immune system. nih.govmdpi.com Upon activation, this precursor is processed to release the mature ranatuerin peptide, which provides a rapid, first-line defense against pathogenic microorganisms. nih.govmdpi.com
The ranatuerin family of peptides, including those derived from precursors like Ranatuerin-2PRa, exhibits broad-spectrum antimicrobial activity. nih.gov Research on various ranatuerin-2 (B1576050) analogues has demonstrated their efficacy in inhibiting the growth of a range of pathogens. For instance, different ranatuerin-2 peptides have shown activity against Gram-positive bacteria such as Staphylococcus aureus, Gram-negative bacteria like Escherichia coli, and fungi including Candida albicans. nih.govnih.gov Some ranatuerins are also effective against the pathogenic chytrid fungus Batrachochytrium dendrobatidis, a major contributor to global amphibian declines. mdpi.comresearchgate.net
The mechanism of action typically involves the disruption of microbial cell membranes. researchgate.net The mature peptides are generally cationic and amphipathic, allowing them to preferentially interact with and permeate the negatively charged membranes of bacteria and fungi, leading to cell death. nih.govresearchgate.net The precursor's structure ensures that the potent, membrane-disrupting peptide is safely stored in an inactive form within the granular glands until a threat is detected. nih.govnih.gov
Table 1: Documented Antimicrobial Activity of Selected Ranatuerin-2 Peptides
| Peptide | Source Organism | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
| Ranatuerin-2Pb | Rana pipiens | Staphylococcus aureus | > 8 µM |
| Ranatuerin-2Pb | Rana pipiens | Escherichia coli | > 8 µM |
| Ranatuerin-2Pb | Rana pipiens | Candida albicans | > 8 µM |
| Ranatuerin-2Pb | Rana pipiens | MRSA | > 8 µM |
| Ranatuerin-2PLx | Rana palustris | Staphylococcus aureus | < 15% hemolysis at MIC |
| Ranatuerin-2PLx | Rana palustris | Escherichia coli | < 15% hemolysis at MIC |
| Ranatuerin-2PLx | Rana palustris | MRSA | 256 µM |
| Ranatuerin-1 | Rana catesbeiana | Escherichia coli | 48 µM |
| Ranatuerin-1 | Rana catesbeiana | Staphylococcus aureus | 97 µM |
Inter-species Communication and Chemical Ecology Mediated by this compound
The primary and most extensively studied role of the this compound and its resulting peptides is in chemical defense against microbial pathogens. While amphibian skin secretions are known to contain a complex cocktail of molecules, including alarm signals and pheromones, there is currently limited specific research identifying ranatuerins as mediators of inter-species or intra-species communication. The chemical ecology of these peptides is dominated by their function as a defense mechanism, shaping the interactions between the amphibian host and the microbial communities in its environment. researchgate.net The presence and diversity of these peptides can influence the composition of the symbiotic microbiome on the amphibian's skin. researchgate.net
Evolutionary Trajectories of this compound Biosynthetic Gene Clusters
The diversity observed in the ranatuerin peptide family is a product of dynamic evolutionary processes acting on their corresponding gene clusters. nih.gov The genes encoding ranatuerin precursors, like Ranatuerin-2PRa, share a conserved structure. nih.govnih.gov This structure typically consists of three exons encoding a signal peptide region, an acidic spacer peptide region, and the C-terminal mature peptide, which is released after enzymatic cleavage at a specific processing site. nih.govnih.govresearchgate.net
Studies on related ranatuerin genes, such as that for ranatuerin-2PRc in the bullfrog Rana catesbeiana, reveal large gene structures spanning several kilobase pairs. nih.gov The evolution of this peptide family is thought to have occurred through mechanisms such as gene duplication and alternative splicing. nih.gov Gene duplication events create new gene copies that can accumulate mutations, leading to novel peptide functions, while alternative splicing of a single gene can produce multiple transcript variants and, consequently, different peptide products. nih.gov
Table 2: Conserved Features of Ranatuerin Precursor Molecules
| Precursor Component | Description | Evolutionary Significance |
| Signal Peptide | A sequence of ~22 amino acids that directs the precursor to the secretory pathway. | Highly conserved, indicating a fundamental and shared mechanism for peptide processing and transport. nih.govnih.gov |
| Acidic Spacer Region | A variable-length peptide segment rich in acidic amino acids. | May play a role in proper folding and preventing premature activity of the mature peptide. nih.govnih.gov |
| Processing Site | Typically a Lysyl-Arginine (-KR-) pair recognized by propeptide convertases. | A conserved cleavage signal essential for releasing the active mature peptide. nih.govnih.gov |
| Mature Peptide | The C-terminal region that becomes the active antimicrobial peptide. | Hypervariable region, subject to strong diversifying selection to combat a wide range of pathogens. nih.gov |
| "Rana box" | A cyclic C-terminal domain found in many ranatuerin-2 peptides. | A conserved structural motif often essential for biological potency. nih.govresearchgate.net |
Biogeographical and Genetic Variation in this compound Production Profiles
The expression and composition of antimicrobial peptides, including those from Ranatuerin-2PRa precursors, can vary significantly among different populations of the same amphibian species. This variation is driven by local selective pressures, such as the prevalence of specific pathogens in different geographic locations. nih.govresearchgate.net
A study on the northern leopard frog (Rana pipiens) revealed that geographically separated populations from Minnesota, Vermont, and Michigan exhibit distinct profiles of expressed skin peptides, including different ranatuerin-2 variants (ranatuerin-2Pb and -2Pc). researchgate.net These differences in peptide repertoires were linked to genetic variations at specific gene loci and correlated with varying levels of inhibitory activity against the chytrid fungus. researchgate.net Similarly, populations of the dark-spotted frog (Pelophylax nigromaculatus) from different regions in China showed significant differences in their expressed bioactive peptides. nih.gov
This biogeographical variation suggests that amphibian populations adapt their chemical defenses to their local environment. researchgate.netresearchgate.net Factors such as environmental contamination can also influence the skin's microbiome, which in turn may alter the selective pressures on the host's antimicrobial peptide production. researchgate.net The genetic diversity within the ranatuerin gene family provides the raw material for this adaptive variation, allowing different populations to evolve unique defensive peptide cocktails tailored to the threats they face. researchgate.net
Advanced Strategies for Total Synthesis and Chemical Modification of Ranatuerin 2pra Precursor
Retrosynthetic Analysis and Novel Synthetic Routes to Ranatuerin-2PRa Precursor
A retrosynthetic analysis of the this compound, a polypeptide, logically centers on the disconnection of its amide bonds. The precursor's structure, typically identified through cDNA cloning, consists of three main regions: a signal peptide, an acidic spacer region, and the mature peptide sequence, often followed by a propeptide convertase processing site. nih.gov The total synthesis of such a large and complex molecule is most strategically approached using Solid-Phase Peptide Synthesis (SPPS).
The retrosynthetic breakdown would proceed as follows:
Final Precursor Disconnection : The full precursor sequence is disconnected into its constituent domains (mature peptide, spacer, signal peptide). For a synthetic target, one might focus on synthesizing the mature peptide or the entire propeptide (spacer + mature peptide).
Peptide Backbone Disconnection : The primary retrosynthetic step involves the iterative disconnection of the peptide amide bonds, starting from the C-terminus and moving towards the N-terminus. This leads back to a set of N-terminally protected amino acids.
Solid Support Cleavage : The first amino acid at the C-terminus is disconnected from the solid support resin, which is a key feature of the SPPS strategy.
Protecting Group Removal : The analysis culminates in the individual, orthogonally protected amino acid building blocks. For the widely used Fmoc/tBu strategy, this means N-α-Fmoc protected amino acids with acid-labile side-chain protecting groups.
This analysis establishes the forward-synthesis route via SPPS, where amino acids are sequentially coupled to a growing peptide chain anchored to an insoluble resin support. aiche.orgresearchgate.net Novel synthetic routes focus on optimizing this established SPPS framework to handle the specific challenges posed by the Ranatuerin-2PRa sequence, such as aggregation or difficult coupling steps, and to incorporate unique modifications. researchgate.net
Stereoselective and Chemoenzymatic Synthesis Methodologies for this compound and Analogues
Stereochemical integrity is paramount in peptide synthesis, as the biological activity of peptides is highly dependent on their precise three-dimensional structure.
Stereoselective Synthesis: The synthesis of peptides like the this compound inherently requires stringent stereocontrol. In the context of SPPS, this is achieved not by creating stereocenters during the synthesis but by using enantiomerically pure amino acid building blocks from the outset. nih.gov The standard is to use L-amino acids, which are the constituents of natural proteins. The Fmoc/tBu SPPS methodology relies on commercially available, high-purity N-α-Fmoc-L-amino acids, ensuring that the desired stereochemistry is maintained throughout the chain assembly. nih.gov Key considerations to prevent loss of stereochemical purity (racemization) during synthesis include the careful selection of coupling reagents and the avoidance of harsh reaction conditions, particularly during the activation step of amino acid coupling. researchgate.netnih.gov
Chemoenzymatic Synthesis: Chemoenzymatic approaches represent an alternative strategy that leverages the high selectivity of enzymes. While less common for the de novo total synthesis of a precursor of this size compared to SPPS, enzymes can be valuable for specific ligations. Peptide ligases could, in principle, be used to couple large, chemically synthesized fragments of the this compound. This method offers the advantage of occurring in aqueous solutions under mild conditions, minimizing the need for extensive protecting group strategies. However, the application of chemoenzymatic methods is highly dependent on the availability of suitable enzymes and the specific peptide sequences at the ligation junctions.
Derivatization and Analog Synthesis of this compound for Structure-Activity Relationship Studies
To investigate the relationship between the peptide's structure and its biological function (Structure-Activity Relationship, SAR), synthetic analogues of the mature peptide portion of the precursor are designed and evaluated. This is exemplified by studies on the closely related ranatuerin-2Pb, where truncated analogues were synthesized to identify the core functional domains. nih.gov
Two key analogues were designed based on the mature ranatuerin-2Pb peptide:
Analogue RPa : This analogue was created by removing the C-terminal dipeptide (arginine-threonine, RT). nih.gov
Analogue RPb : This analogue involved a more significant modification, where the 18 C-terminal amino acids were removed and the new C-terminus was amidated. nih.gov
The synthesis of these analogues allows researchers to probe the importance of specific residues and structural features, such as net charge, hydrophobicity, and the presence of helical domains, for antimicrobial and hemolytic activity. nih.gov The findings from such studies are crucial for designing new peptides with enhanced potency and reduced toxicity.
| Peptide | Sequence | Modification vs. Parent Peptide | Net Charge | Key SAR Finding |
|---|---|---|---|---|
| Ranatuerin-2Pb (Parent) | SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGCRT | Full-length mature peptide | +4 | Broad-spectrum antimicrobial activity, but moderate hemolytic activity. nih.gov |
| Analogue RPa | SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGC | Deletion of C-terminal -RT | +3 | Lost antimicrobial activity against several key strains, indicating the importance of the C-terminus. nih.gov |
| Analogue RPb | SFLTTVKKLVTNLAAL-NH2 | Truncated to the first 16 residues with C-terminal amidation | +3 | Retained broad-spectrum antimicrobial activity but showed significantly reduced hemolytic activity, resulting in a higher therapeutic index. nih.gov |
Solid-Phase Peptide Synthesis (SPPS) Optimizations for this compound
The successful synthesis of the this compound or its mature peptide sequence relies on the optimization of the SPPS protocol. aiche.org The primary method used is Fmoc/tBu SPPS, a cyclic process involving sequential deprotection and coupling steps on a solid support. aiche.orgkennesaw.edu
Key optimization parameters include:
Resin Selection : For peptides with a C-terminal carboxyl group, a resin like Wang or for a C-terminal amide (as in analogue RPb), a Rink Amide resin is utilized. kennesaw.edu The loading capacity of the resin is chosen to balance yield and the risk of aggregation.
Coupling Reagents : The activation of the incoming amino acid is critical for efficient amide bond formation. A combination of a coupling agent like N,N'-diisopropylcarbodiimide (DIC) and an activator base such as Oxyma is commonly used to maximize coupling efficiency and suppress racemization. kennesaw.edu
Deprotection : The removal of the temporary N-α-Fmoc protecting group is typically achieved using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). kennesaw.edu Optimization involves adjusting the concentration and time to ensure complete deprotection without causing side reactions.
Cleavage and Purification : After chain assembly, the peptide is cleaved from the resin and side-chain protecting groups are removed simultaneously using a cleavage cocktail, often a mixture of trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (B1312306) (TIPS) to prevent side reactions. kennesaw.edu
Disulfide Bond Formation : For ranatuerins containing cysteine residues that form a disulfide bridge, a final oxidation step is required post-cleavage and purification. This is often accomplished by air-oxidation in a dilute aqueous buffer at a slightly alkaline pH over several days. nih.gov
These optimizations are crucial for overcoming challenges like the synthesis of long or hydrophobic sequences, ensuring high purity and yield of the final synthetic peptide. aiche.orgresearchgate.net
Biotechnological Applications and Bioengineering Potential of Ranatuerin 2pra Precursor
Enhanced Bioproduction Strategies for Ranatuerin-2PRa Precursor in Engineered Microorganisms
The efficient and scalable production of the this compound is a critical step for its practical application. Recombinant DNA technology offers a promising alternative to chemical synthesis, which can be costly for longer peptides. researchgate.net Engineered microorganisms, particularly Escherichia coli, are widely used as hosts for producing recombinant peptides. nih.gov However, the antimicrobial nature of the final peptide can be toxic to the host cells, necessitating clever bioproduction strategies. nih.govnih.gov
One common strategy is the expression of the precursor as a fusion protein. nih.gov This involves linking the precursor sequence to a larger, more stable protein partner, which can mask its potential toxicity and protect it from proteolytic degradation by host cell enzymes. nih.gov The choice of fusion partner is critical and can influence expression levels, solubility, and the ease of downstream purification.
Another key aspect is the selection of an appropriate expression vector and promoter system. Tightly controlled promoters are often employed to separate the bacterial growth phase from the peptide production phase. nih.gov For instance, the PAtxA promoter, which is stationary-phase-specific, has been used for the functional expression of the antimicrobial peptide Ω76 in E. coli, allowing the cells to reach a high density before peptide production is induced, thereby maximizing yield. nih.gov
The table below summarizes various strategies that can be applied for the enhanced bioproduction of the this compound.
| Strategy | Description | Rationale | Potential Host Organisms |
| Fusion Protein Expression | The this compound is expressed as a fusion with a carrier protein (e.g., GST, MBP, SUMO). nih.gov | Masks toxicity, improves solubility, aids in purification, and prevents degradation. nih.gov | Escherichia coli, Pichia pastoris researchgate.netnih.gov |
| Inducible Promoter Systems | Use of promoters that can be chemically induced (e.g., T7 promoter with IPTG) or are activated by specific growth phases (e.g., stationary-phase promoters). nih.gov | Decouples cell growth from peptide production, minimizing toxicity during the growth phase and maximizing biomass before induction. nih.gov | Escherichia coli nih.gov |
| Codon Optimization | The DNA sequence encoding the precursor is optimized to match the codon usage of the expression host. | Enhances translational efficiency and protein yield. | Any recombinant host |
| Secretion Systems | Engineering the host to secrete the precursor into the culture medium. | Simplifies purification and reduces intracellular toxicity. | Bacillus subtilis, Pichia pastoris |
Metabolic Engineering Approaches for Optimized this compound Yields
Metabolic engineering of the host organism can further enhance the yield of the this compound by optimizing the metabolic flux towards the synthesis of its constituent amino acids. pnnl.gov This involves the targeted modification of the host's metabolic pathways to increase the availability of necessary precursors and energy.
For example, since the this compound is rich in specific amino acids, the metabolic pathways leading to these amino acids can be upregulated. This can be achieved by overexpressing key enzymes in these pathways or by deleting competing pathways that drain the precursor pool. nih.gov For instance, in the production of L-methionine in E. coli, deleting the lysA gene, which blocks a competing pathway, led to a significant increase in the final product yield. nih.gov
Furthermore, optimizing the central carbon metabolism to provide more ATP and NADPH, which are essential for amino acid biosynthesis and protein synthesis, is a common strategy. This can involve modifying the expression of genes involved in glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle.
The following table outlines potential metabolic engineering strategies for optimizing this compound yields.
| Approach | Target Pathway/Process | Specific Strategy | Expected Outcome |
| Precursor Supply Enhancement | Amino Acid Biosynthesis | Overexpression of key enzymes in the biosynthetic pathways of the most abundant amino acids in the precursor. nih.gov | Increased availability of building blocks for precursor synthesis. |
| Competing Pathway Deletion | Amino Acid Catabolism/Alternative Pathways | Knockout of genes involved in the degradation of key amino acids or in pathways that compete for common precursors. nih.gov | Redirection of metabolic flux towards precursor synthesis. |
| Cofactor Regeneration | Central Carbon Metabolism | Engineering of pathways to increase the supply of ATP and reducing equivalents (NADPH). | Enhanced energy and reducing power for biosynthesis. |
| Host Strain Optimization | Global Regulatory Networks | Modification of global regulators to favor protein synthesis and reduce stress responses. | Improved overall host fitness and productivity. |
Development of Biosensors and Bioassays Utilizing this compound Interactions
The inherent ability of the mature Ranatuerin-2PRa peptide to interact with and disrupt bacterial membranes makes its precursor a promising candidate for the development of novel biosensors and bioassays for bacterial detection. nih.govnih.gov Antimicrobial peptides (AMPs) are increasingly being explored as biorecognition elements in biosensors due to their stability, low cost, and broad-spectrum binding to various pathogens. nih.govrsc.org
The principle behind such biosensors is the immobilization of the peptide onto a transducer surface. When bacteria are present in a sample, they bind to the immobilized peptides, causing a measurable change in the physical or chemical properties of the transducer. This change can be detected through various methods, including electrochemical impedance spectroscopy, quartz crystal microbalance, or colorimetric assays. nih.govaidic.itrsc.org
For instance, an AMP-based colorimetric bioassay has been developed for the detection of E. coli O157:H7, where an AMP conjugated to horseradish peroxidase (HRP) was used as a signal reporter. rsc.org The binding of the AMP-HRP conjugate to the bacteria, followed by a colorimetric reaction, allowed for sensitive and rapid detection. rsc.org Similarly, impedimetric biosensors have been developed using AMPs like nisin, where the binding of bacteria to the nisin-coated electrode alters the electrical impedance. aidic.it
The this compound, or its derived mature peptide, could be utilized in similar biosensor formats. The table below illustrates potential biosensor configurations.
| Biosensor Type | Transduction Principle | Role of this compound/Peptide | Potential Application |
| Impedimetric Biosensor | Measures changes in electrical impedance upon bacterial binding to the sensor surface. aidic.it | Immobilized on the electrode surface as the biorecognition element to capture bacteria. aidic.it | Rapid detection of bacterial contamination in food or clinical samples. |
| Colorimetric Bioassay | Generates a colored product upon bacterial detection. rsc.org | Conjugated to an enzyme (e.g., HRP) to act as a signal reporter that binds to target bacteria. rsc.org | Point-of-care diagnostics and high-throughput screening. |
| Fluorescence-Based Sensor | Detects changes in fluorescence upon interaction with bacteria. nih.gov | Labeled with a fluorophore, where binding to bacteria alters the fluorescence signal. nih.gov | Sensitive detection and imaging of bacteria. |
| Quartz Crystal Microbalance (QCM) | Measures changes in mass on a crystal surface due to bacterial binding. | Coated on the QCM crystal to capture bacteria from a sample. | Real-time monitoring of bacterial growth and biofilm formation. |
This compound as a Model Compound for Rational Peptide Design
The this compound serves as an excellent template for rational peptide design aimed at creating novel peptides with enhanced antimicrobial or anticancer activities and improved therapeutic properties. nih.govmdpi.com By understanding the structure-activity relationships of the native peptide, researchers can make targeted modifications to its sequence to optimize its function. mdpi.com
Studies on ranatuerin-2 (B1576050) peptides have revealed the importance of various structural features, such as the C-terminal "Rana box" domain, for their biological activity. nih.govmdpi.com For example, the deletion of the Rana box in Ranatuerin-2PLx was found to significantly decrease its antimicrobial and antiproliferative activities. nih.gov In contrast, for other ranatuerin peptides, this domain was found to be dispensable for antibacterial activity. nih.gov
The table below presents examples of rational design modifications based on the ranatuerin scaffold and their effects on bioactivity.
| Modification Strategy | Example Modification | Effect on Bioactivity | Reference |
| C-terminal Truncation | Deletion of the "Rana box" from Ranatuerin-2PLx. | Markedly decreased antimicrobial and antiproliferative activity. | nih.gov |
| Amino Acid Substitution (Cationicity) | Replacement of aspartic acid with lysine (B10760008) in a ranatuerin-2 analogue. | Significantly enhanced antibacterial and anticancer activity. | mdpi.com |
| Amino Acid Substitution (Hydrophobicity) | Introduction of leucine (B10760876) on the hydrophobic face after Rana box removal. | Enhanced antibacterial activity. | mdpi.com |
| Combined Modifications | Cationicity and hydrophobicity enhancement in a ranatuerin-2 analogue. | Significantly optimized antibacterial and anticancer activities. | nih.gov |
Future Research Directions and Unresolved Questions Regarding Ranatuerin 2pra Precursor
Emerging Methodologies for Comprehensive Ranatuerin-2PRa Precursor Research (e.g., in situ analysis)
Future research on the this compound will greatly benefit from the application of advanced analytical techniques that allow for its study within a native biological context. A significant leap forward will involve the use of in situ analysis methods to visualize the precursor's spatial distribution and processing within amphibian skin.
Detailed Research Focus:
Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry: This powerful technique can be employed to map the precise location of the this compound, its processing intermediates, and the final mature Ranatuerin-2PRa peptide within the granular glands of frog skin. nih.govnih.gov Such studies could reveal compartmentalization of the biosynthetic process, providing insights into the cellular machinery involved. By analyzing transverse sections of the skin tissue, researchers can determine if the precursor is stored and then cleaved upon secretion, a phenomenon observed for other amphibian skin peptides. nih.govnih.gov
Transcriptomics and Proteomics Integration: Combining high-throughput sequencing of mRNA (transcriptomics) with mass spectrometry-based protein analysis (proteomics) of frog skin secretions and tissues will offer a more complete picture of the ranatuerin biosynthesis pathway. nih.gov This dual approach can identify the full repertoire of enzymes, such as propeptide convertases, involved in the post-translational modification of the this compound. mdpi.com
Single-Cell Analysis: The development of single-cell transcriptomics and proteomics could provide unprecedented resolution into the cellular heterogeneity within the skin glands. This would allow researchers to identify specific cell types responsible for the synthesis and storage of the this compound and to understand the regulatory networks that govern its expression.
| Emerging Methodology | Potential Application to this compound Research |
| MALDI Imaging Mass Spectrometry | Visualization of precursor, intermediates, and mature peptide localization in skin glands. |
| Integrated Transcriptomics & Proteomics | Identification of enzymes and regulatory factors in the biosynthetic pathway. |
| Single-Cell Analysis | Characterization of specific cell types involved in precursor synthesis and storage. |
Interdisciplinary Perspectives on this compound Functionality and Evolution
To fully grasp the significance of the this compound, future research must adopt a more interdisciplinary approach, integrating principles from evolutionary biology, ecology, and chemical biology. This will illuminate the selective pressures that have shaped the precursor's structure and function.
Detailed Research Focus:
Evolutionary Genomics and Phylogenetics: Comparative genomic and transcriptomic analyses of ranatuerin precursor genes across different frog species can reveal the evolutionary history of this peptide family. researchgate.netharvard.edu By constructing phylogenetic trees, researchers can trace the divergence of the this compound and identify conserved and variable regions. This can provide clues about the evolution of its function and adaptation to different pathogens. Studies on other amphibian antimicrobial peptides suggest that the signal peptide region of the precursor can be highly conserved within a lineage but divergent between lineages, hinting at convergent evolution. researchgate.net
Chemical Ecology: Investigating the ecological role of the this compound and its derivatives in the context of the frog's natural environment is crucial. This includes studying the interactions between the secreted peptides and the skin microbiome of the frog. nih.gov It is possible that the precursor itself, or its byproducts, have functions beyond being a simple antecedent to the mature peptide, such as influencing the composition of symbiotic microorganisms that provide an additional layer of defense. scispace.com
Inducible Chemical Defense: Research into whether the expression of the this compound is inducible by environmental stressors, such as the presence of specific pathogens or predators, would provide significant insight into its role in amphibian chemical defense. nih.gov Studies on other amphibians have shown that chemical defenses are not always fixed and can be modulated in response to perceived threats. nih.gov
Identification of Novel this compound-Related Biosynthetic Pathways and Metabolites
While the general pathway of ribosomal synthesis followed by post-translational modification is established for many antimicrobial peptides, the specifics for the this compound and the potential for novel variations warrant further investigation.
Detailed Research Focus:
Unusual Post-Translational Modifications: A thorough investigation into the post-translational modifications of the this compound is needed. While C-terminal amidation is a known modification for many ranatuerin peptides, the possibility of other modifications, such as glycosylation or the formation of intramolecular cross-linkages beyond the typical disulfide bridge in the "Rana box" motif, should be explored. mdpi.comresearchgate.net These modifications could significantly impact the stability and activity of the mature peptide.
Alternative Cleavage Sites and Products: The processing of peptide precursors can sometimes be tissue-specific or dependent on the physiological state of the animal, leading to different cleavage patterns and a variety of bioactive peptides from a single precursor. nih.gov Research should focus on identifying if the this compound can be processed at alternative sites, potentially yielding peptides with different biological activities.
Metabolomics of Skin Secretions: A comprehensive metabolomic analysis of amphibian skin secretions, beyond just the peptide components, could reveal novel small molecules that are byproducts of the this compound's biosynthesis or that interact with the mature peptide to enhance its function. nih.gov This could uncover previously unknown aspects of the frog's chemical defense arsenal (B13267).
Addressing Challenges in Scalable and Sustainable Production of this compound
The therapeutic potential of peptides derived from the this compound necessitates the development of efficient, scalable, and sustainable production methods. Future research in this area is critical for translating basic scientific discoveries into clinical applications.
Detailed Research Focus:
Recombinant Expression Systems: A key challenge in the recombinant production of the this compound, particularly in bacterial systems like E. coli, is the presence of cysteine residues that form a disulfide bridge in the mature peptide. researchgate.net This often leads to misfolding and aggregation. Future work should focus on optimizing expression systems, for example, by targeting the precursor to the periplasm for correct disulfide bond formation or by using eukaryotic expression hosts like yeast or insect cells. proteogenix.science
Cell-Free Synthesis Platforms: Cell-free protein synthesis (CFPS) offers a promising alternative to traditional cell-based recombinant expression. nih.govmednexus.orgnih.gov CFPS systems can overcome issues of cellular toxicity associated with antimicrobial peptides and allow for the direct production of the precursor from a DNA template. nih.govfrontiersin.org This technology could be particularly useful for the high-throughput screening of precursor variants with improved properties.
Green Chemistry in Peptide Synthesis: For the chemical synthesis of the this compound or its derived peptides, a shift towards more sustainable and environmentally friendly methods is essential. This includes the exploration of greener solvents to replace hazardous ones like DMF and the development of more efficient coupling reagents to reduce waste. advancedchemtech.comrsc.orgnih.gov Continuous flow chemistry is another promising avenue that can improve the efficiency and sustainability of peptide synthesis. nih.gov
| Challenge in Production | Potential Future Research Direction |
| Misfolding in Recombinant Systems | Optimization of expression hosts and targeting strategies. |
| Cellular Toxicity of Peptides | Development and application of cell-free synthesis platforms. |
| Environmental Impact of Chemical Synthesis | Implementation of green chemistry principles and continuous flow manufacturing. |
Q & A
Basic Research Question: How can researchers determine the structural and functional properties of Ranatuerin-2PRa precursor?
Methodological Answer:
To elucidate structural properties, employ techniques such as nuclear magnetic resonance (NMR) spectroscopy for 3D conformation analysis or X-ray crystallography for atomic-level resolution . Functional assays (e.g., in vitro binding studies with fluorescently labeled ligands) can identify interaction partners. For reproducibility, document buffer conditions, temperature, and instrument calibration in the methods section . Use statistical validation (e.g., circular dichroism data analyzed via principal component analysis) to confirm structural stability .
Advanced Research Question: How should contradictory data on this compound’s bioactivity across studies be systematically addressed?
Methodological Answer:
Contradictions may arise from variations in experimental conditions (e.g., pH, temperature) or model systems. Conduct a meta-analysis to quantify heterogeneity across studies, using tools like RevMan or OpenMetaAnalyst . Perform sensitivity analyses to test if specific parameters (e.g., dosage, cell line origin) drive discrepancies. Validate findings via orthogonal assays (e.g., surface plasmon resonance vs. isothermal titration calorimetry) to rule out method-specific artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
